N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethoxy group at position 6 and a methylisoxazole carboxamide moiety. The triazolo-pyridazine scaffold is notable for its rigidity and aromaticity, which enhances binding affinity in pharmaceutical applications, while the isoxazole group contributes to metabolic stability and solubility.
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-4-22-12-6-5-10-16-17-11(20(10)18-12)7-15-14(21)13-8(2)19-23-9(13)3/h5-6H,4,7H2,1-3H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARJCTZHYZWEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(ON=C3C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions. For instance, acetyl acetone can be added to a solution of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in absolute ethanol, followed by refluxing at 80°C for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological assays, particularly in inhibiting certain enzymes and pathways.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of c-Met and Pim-1 kinases, which are involved in cancer cell proliferation and survival . The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways that promote tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Triazolo-Pyridazine Derivatives: The compound shares its triazolo-pyridazine core with analogs like ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate, which is synthesized via annulation of the 1,2,4-triazole ring onto azine derivatives .
Triazolo-Pyrazine Derivatives :
Compounds such as N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (from a 2022 patent) feature a triazolo-pyrazine core. The pyrazine ring increases nitrogen content and electron density, which may alter binding interactions compared to the pyridazine-based target compound. The cyclopropane sulfonamide substituent in the patent compound suggests a focus on metabolic stability, contrasting with the methylisoxazole carboxamide group in the target molecule .
Substituent Effects
Ethoxy vs. Methyl/Chloro Groups :
In , compounds like I-6232 (6-methylpyridazin-3-yl derivative) and I-6230 (unsubstituted pyridazine) demonstrate that methyl or chloro substituents on the pyridazine ring reduce solubility compared to ethoxy groups. The ethoxy group in the target compound likely improves water solubility and bioavailability, critical for oral administration .
Isoxazole vs. Pyrazole/Nitro Groups :
The 3,5-dimethylisoxazole carboxamide group distinguishes the target compound from nitrated triazole derivatives (e.g., 1,3-dinitro-1H-1,2,4-triazole in ). Nitro groups enhance energetic properties (e.g., detonation velocity) but increase sensitivity to mechanical stimuli, making them unsuitable for pharmaceutical use. The methylisoxazole moiety balances stability and bioactivity, avoiding the toxicity risks associated with nitro groups .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into the biological activity of this compound, highlighting its pharmacological potential through various studies and data.
Structural Characteristics
The compound possesses a triazolo[4,3-b]pyridazine moiety linked to a 3,5-dimethylisoxazole structure. This combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The presence of both triazole and isoxazole functionalities may enhance its pharmacological profiles compared to other derivatives lacking this dual framework.
The primary mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been noted for its ability to inhibit enzyme activity by binding to the active sites of target proteins. This inhibition disrupts various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer properties .
Biological Activities
The biological activities of this compound can be summarized as follows:
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activities. For instance:
- In vitro Studies : The compound demonstrated notable cytotoxicity against various cancer cell lines. It inhibited cell proliferation in MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute myeloid leukemia) models with IC50 values indicating high potency .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : It has been investigated for its ability to inhibit carbonic anhydrase activity, which plays a crucial role in various physiological processes and disease states.
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial properties. These findings are based on structural similarities to known antimicrobial agents.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving cyclization of pyridazine precursors, followed by functionalization with ethoxy and methylisoxazole groups. Key steps include:
- Step 1 : Formation of the triazolopyridazine core via cyclocondensation using hydrazine derivatives under reflux in toluene or DMF .
- Step 2 : Alkylation at the 3-position of the triazolopyridazine using a methylene linker, optimized with sodium hydride as a base in THF .
- Step 3 : Coupling the isoxazole-4-carboxamide moiety via amide bond formation, employing EDC/HOBt as coupling agents in dichloromethane .
- Yield Optimization : Monitor intermediates via TLC and HPLC; recrystallization in ethanol/water mixtures improves purity (typical yields: 55–75%) .
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., ethoxy group at C6: δ ~1.35 ppm for CH3; isoxazole protons: δ ~6.2–6.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~398.15) .
- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for amide C=O) and triazole ring vibrations (~1550 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., GSK-3β) or cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .
- Cellular Viability : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
- Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding affinity to recombinant proteins .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized using computational modeling?
- Computational Workflow :
- Reaction Path Search : Apply density functional theory (DFT) to identify transition states and intermediates for key steps (e.g., cyclization) .
- Solvent Effects : Use COSMO-RS simulations to predict solvent polarity impacts on reaction kinetics .
- Machine Learning : Train models on historical yield data (e.g., solvent, temperature, catalyst) to recommend optimal conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
- Resolution :
- Meta-Analysis : Compare data across standardized assays (e.g., Eurofins Panlabs protocols) .
- Orthogonal Assays : Validate hits using thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Key Parameters :
- LogP : Calculated ~2.8 (moderate lipophilicity) supports membrane permeability but may limit aqueous solubility .
- H-bond Donors/Acceptors : 2 donors (amide NH), 5 acceptors (triazole N, isoxazole O) enable interactions with catalytic residues .
- Docking Studies :
- PDB Targets : Dock against 14-α-demethylase (3LD6) or EGFR (4HJO) using AutoDock Vina; prioritize poses with ΔG < −8 kcal/mol .
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
Q. What analytical methods detect and quantify degradation products under stressed conditions?
- Forced Degradation :
- Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h; monitor via UPLC-PDA .
- Oxidation : Treat with 3% H2O2; identify quinone derivatives via LC-MS/MS .
- Stability-Indicating Methods :
- HPLC Method : C18 column, gradient 10–90% acetonitrile/0.1% TFA, λ = 254 nm .
- Degradation Pathways : Amide hydrolysis (major) > triazole ring oxidation (minor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
